Bismuth(III) methanesulfonate

Übersicht

Beschreibung

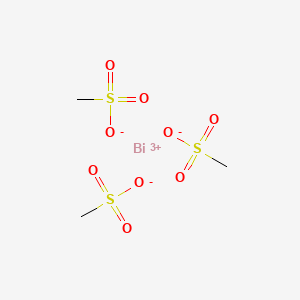

Bismuth(III) methanesulfonate is a compound with the CAS Number: 82617-81-0 and a molecular weight of 494.28 . It is used in various applications and its properties are being studied for potential uses in different fields .

Synthesis Analysis

Bismuth(III) methanesulfonate can be synthesized by reacting bismuth(III) oxides, sodium arsenite, and bismuthate with methanesulfonic anhydride . This reaction yields Bismuth(III) methanesulfonate in a quantitative yield .Molecular Structure Analysis

Bismuth(III) species like Bismuth(III) methanesulfonate feature two monoanionic ligands and a vacant bismuth-centered p-orbital . The vacant orbital is available for intra- and intermolecular σ- and π-type bonding interactions .Chemical Reactions Analysis

Bismuth(III) methanesulfonate forms exceptionally strong complexes with organic soil material . It also reacts with aqueous ammonia and sodium hydroxide to form bismuth hydroxide . Stannite ion reduces bismuth hydroxide to small black particles of metallic bismuth .Physical And Chemical Properties Analysis

Bismuth(III) methanesulfonate has a molecular weight of 494.28 . It is stored at a temperature of 28 C .Wissenschaftliche Forschungsanwendungen

Catalytic Applications

Bismuth(III) compounds, including methanesulfonate derivatives, have been acknowledged for their catalytic prowess in various organic transformations. For instance, a study demonstrates the synergistic effect of bismuth(III) with triflic acid in the Friedel−Crafts methanesulfonylation of arenes, showcasing the development of efficient catalytic systems for both activated and deactivated arenes (Peyronneau et al., 2004). Additionally, bismuth(III) trifluoromethanesulfonate and trifluoroacetate have emerged as effective catalysts for regio- and chemoselective ring opening of epoxides in reactions with anilines, highlighting their practicality and high chemoselectivity (Khosropour et al., 2004).

Structural and Solvation Studies

Research into the solvation and structural aspects of bismuth(III) ions has revealed significant insights. One study focused on the solvation structure of bismuth(III) ion in various solvents, including dimethyl sulfoxide and N,N-dimethylthioformamide, using EXAFS and large-angle X-ray scattering techniques. It provided detailed information on coordination numbers and bond distances, contributing to the understanding of bismuth(III) ion's behavior in different solvated states (Näslund et al., 2000).

Electrochemical Applications

The influence of bismuth ions on the kinetics of lead dioxide electrodeposition from methanesulfonate electrolytes has been studied, revealing that bismuth ions decrease the rate constants of lead dioxide formation due to additive adsorption. This finding is crucial for understanding and improving electrochemical processes involving bismuth and lead (Shmychkova et al., 2013).

Applications in Synthesis

Bismuth(III) methanesulfonate plays a role in the design and development of novel bismuth compounds for potential use as contrast agents in diagnostic imaging and antibiotics against Helicobacter pylori. The synthesis and characterization of new hetero- and homoleptic bismuth(III) complexes demonstrate the versatility of bismuth(III) methanesulfonate in facilitating the formation of compounds with significant biological activity (Busse, 2012).

Safety And Hazards

Zukünftige Richtungen

The use of bismuth in society has steadily increased over the last decades . Bismuth(III) methanesulfonate’s strong binding to natural organic matter suggests that it will most likely be associated with natural organic matter in soils, sediments, and waters . This opens up new avenues for research and potential applications in various fields.

Eigenschaften

IUPAC Name |

bismuth;methanesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3CH4O3S.Bi/c3*1-5(2,3)4;/h3*1H3,(H,2,3,4);/q;;;+3/p-3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNMKEULGSNUTIA-UHFFFAOYSA-K | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)[O-].CS(=O)(=O)[O-].CS(=O)(=O)[O-].[Bi+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H9BiO9S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40109384 | |

| Record name | Bismuth(3+) trimethanesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40109384 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

494.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Bismuth(III) methanesulfonate | |

CAS RN |

82617-81-0 | |

| Record name | Bismuth(3+) trimethanesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40109384 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | bismuth(III)methanesulfonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![10-Azabicyclo[4.3.1]decane](/img/structure/B1342603.png)

![2-Iodo-5-methoxybenzo[d]thiazole](/img/structure/B1342613.png)

![Ethyl 3-chloroimidazo[1,2-a]pyridine-8-carboxylate](/img/structure/B1342628.png)